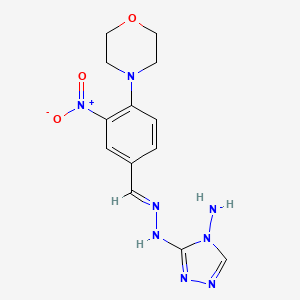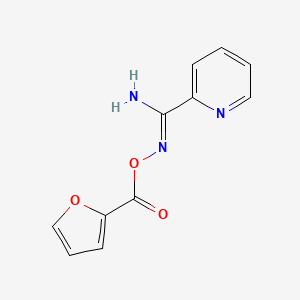
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, also known as TOFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TOFA is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and energy metabolism.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used extensively in scientific research to investigate the role of ACC in various biological processes, including lipid metabolism, insulin signaling, and cancer. In particular, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing fatty acid synthesis, which is essential for cancer cell proliferation. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been used to study the effects of ACC inhibition on glucose metabolism and insulin sensitivity, which are important in the development of metabolic disorders such as diabetes.
Mecanismo De Acción
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide acts as a competitive inhibitor of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. As a result, the levels of intracellular fatty acids are reduced, leading to the suppression of cancer cell growth and the improvement of insulin sensitivity.
Biochemical and Physiological Effects
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the suppression of cancer cell growth, and the improvement of glucose metabolism and insulin sensitivity. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for lab experiments, including its high potency and specificity for ACC inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular fatty acid synthesis. However, N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide also has some limitations, including its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide, including the development of more potent and selective ACC inhibitors, the investigation of the effects of ACC inhibition on other biological processes, such as autophagy and inflammation, and the evaluation of the therapeutic potential of ACC inhibitors in the treatment of metabolic disorders and cancer. Additionally, the use of N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Métodos De Síntesis
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized through a multistep process involving the reaction of fluorenone with tert-butyl hydroperoxide, followed by the reaction with hydroxylamine hydrochloride, and then with isobutyl chloroformate. The resulting intermediate is then reacted with ammonia to produce N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-4-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)14-9-5-8-13-15(14)11-6-3-4-7-12(11)16(13)21/h3-9,20H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSXJRXSUMONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)


